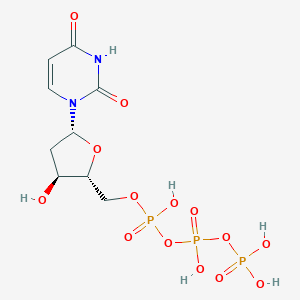
Deoxyuridine triphosphate
概要
説明
Deoxyuridine triphosphate (dUTP) is a compound and a nucleoside . It belongs to a class of compounds known as Pyrimidine 2’-deoxyribonucleosides . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group . It is incorporated into DNA during DNA synthesis . It is one of the main intermediates during pyrimidine nucleotide biosynthesis .
Synthesis Analysis
dUTP is synthesized from 2′-deoxyuridine-5′-triphosphate derivatives bearing linkers of varying length, bulk, and flexibility, at position 5 of the pyrimidine base . Nucleotide analogues with terminal functional groups are of interest due to their application potential for the functional labeling of DNA strands .
Molecular Structure Analysis
The molecular structure of dUTP involves a pyrimidine nucleotide with a triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 . The stability of the trimer of dUTP nucleotide hydrolase from Escherichia coli is affected by various physicochemical factors .
Chemical Reactions Analysis
dUTP is commonly used as a substitute for deoxythymidine triphosphate (dTTP) in PCR mastermixes . This allows the performance of a decontamination step prior to PCR amplification .
Physical And Chemical Properties Analysis
The physical and chemical properties of dUTP are affected by the hydrophobicity and spatial size of the fluorophore . The length of the linker between the fluorophore and heterocyclic base has a significant impact on the substrate properties of the labeled deoxyuridine derivatives .
科学的研究の応用
Rolling Circle Amplification (RCA)
RCA is a method used in molecular biology for the detection of molecules at low concentrations . In this process, dUTP is used as a fluorescently labeled nucleotide for direct incorporation into an amplification product . This allows for the detection of the RCA product by its fluorescence just after the reaction has been terminated .
DNA Replication
During DNA replication, dUTP can be incorporated into the genome of organisms by pairing with dATP, replacing dTTP . This process is known as uracilation, which leads to non-mutagenic dU/A base pairs .
PCR Applications
dUTP is widely used in standard or hot-start PCR, long-range and high-fidelity PCR, and qPCR assays . By using dUTP instead of or in conjunction with dTTP, the PCR product generated during the reaction becomes a suitable substrate for the enzyme Uracil DNA Glycosylase (UDGase) .
cDNA Synthesis and RT-PCR
dUTP is used in cDNA synthesis and RT-PCR . It is incorporated into the DNA during replication by pairing with dATP, replacing dTTP .
Real-time PCR and RT-PCR with Taq DNA Polymerase
In real-time PCR and RT-PCR with Taq DNA polymerase, dUTP is used . The PCR product generated during the reaction becomes a suitable substrate for the enzyme UDGase .
Sequencing
dUTP is used in sequencing . It is incorporated into the DNA during replication by pairing with dATP, replacing dTTP .
DNA Labeling
dUTP is used in DNA labeling . It is incorporated into the DNA during replication by pairing with dATP, replacing dTTP .
Nucleic Acid (DNA and RNA) Labeling & Oligo Synthesis
dUTP is used in nucleic acid (DNA and RNA) labeling and oligo synthesis . It is incorporated into the DNA during replication by pairing with dATP, replacing dTTP .
作用機序
Target of Action
Deoxyuridine triphosphate (dUTP) primarily targets the enzyme dUTPase . This enzyme is essential in controlling the relative cellular levels of dTTP/dUTP, both of which can be incorporated into DNA . The nuclear isoform of the enzyme has been proposed as a promising novel target for anticancer chemotherapeutic strategies .
Mode of Action
dUTP can be incorporated into DNA during replication or repair, replacing thymine . This is facilitated by certain polymerases such as Taq DNA Polymerase or Q5U Hot Start High-Fidelity DNA Polymerase . The latter has a mutation in the uracil binding domain, enabling it to read and amplify templates containing uracil and hypoxanthine .
Biochemical Pathways
dUTP plays a critical role in the maintenance of genetic stability . It is involved in the pyrimidine nucleotide metabolic pathway . The dUTPase enzyme hydrolyzes dUTP to dUMP, providing substrate for thymidylate synthase (TS) and eliminating dUTP from the DNA biosynthetic pathway . An imbalance or deficiency in dUTP can lead to genome instability, promoting tumorigenesis .
Pharmacokinetics
A first-in-human, phase 1 study investigated the pharmacokinetics (pk) and safety of tas-114, a first-in-class oral dutpase inhibitor .
Result of Action
The incorporation of dUTP into DNA can lead to the formation of uracil-DNA, which can be recognized and excised by the uracil-DNA glycosylase (UNG) enzyme .
Action Environment
The action of dUTP can be influenced by various environmental factors. For instance, the efficiency of dUTP incorporation can be affected by the concentrations of other dNTPs present during DNA synthesis . Additionally, factors that affect the activity of enzymes involved in dUTP metabolism, such as pH, temperature, and the presence of cofactors, can also influence the action of dUTP .
Safety and Hazards
将来の方向性
The emergence of new viruses and resistant strains of pathogenic microorganisms has become a powerful stimulus in the search for new drugs . Nucleosides are a promising class of natural compounds, and more than a hundred drugs have already been created based on them, including antiviral, antibacterial, and antitumor agents . The future direction in the field of dUTP research could involve the creation of drugs based on the use of prodrugs of modified nucleosides .
特性
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYMLUZIRLXAA-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908053 | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyuridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Deoxyuridine triphosphate | |
CAS RN |
1173-82-6, 91918-34-2, 102814-08-4 | |
| Record name | Deoxyuridine triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyuridine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Methoxydeoxycytidine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyuracil 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyuridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)











